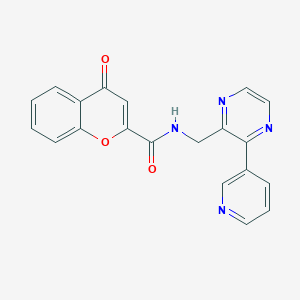

4-oxo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide

Description

Properties

IUPAC Name |

4-oxo-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]chromene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O3/c25-16-10-18(27-17-6-2-1-5-14(16)17)20(26)24-12-15-19(23-9-8-22-15)13-4-3-7-21-11-13/h1-11H,12H2,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBCFGSUGLHVZEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=NC=CN=C3C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chromene core and introduce the pyrazine and pyridine rings through a series of nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the chromene, pyrazine, or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

4-oxo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structural features.

Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: It is utilized in the development of new materials and chemical processes, leveraging its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-oxo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with related compounds from the evidence:

Key Observations:

Structural Diversity :

- The target compound’s chromene-2-carboxamide core distinguishes it from chromene-3-carboxamide derivatives (e.g., ), where substitution position impacts electronic properties and binding affinity .

- Pyridine-pyrazine hybrids are less common in the evidence compared to pyrimidine derivatives (), which often include thiophene or chlorophenyl groups for enhanced lipophilicity .

Peptidomimetic derivatives () require specialized peptide coupling techniques, contrasting with the simpler carboxamide linkages in the target compound .

Biological Relevance: Thiophene-containing analogs () show enhanced enzyme inhibition due to sulfur’s electronegativity, whereas the pyridine-pyrazine group in the target compound may favor kinase selectivity .

Research Findings and Implications

- Chromene Derivatives : and highlight chromene-based compounds as versatile scaffolds for anticancer and protease-targeted therapies. The target compound’s 2-carboxamide substitution may offer improved solubility over 3-carboxamide analogs .

- Heterocyclic Hybrids : Pyridine-pyrazine moieties (target compound) and pyrimidine-thiophene hybrids () both exploit aromatic stacking but differ in steric bulk, affecting target binding .

- Synthetic Optimization : The absence of microwave-assisted synthesis data for the target compound suggests an area for future methodology development .

Biological Activity

4-oxo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

The compound features a chromene backbone, which is known for its diverse pharmacological activities. The structural formula can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 284.28 g/mol

Anticancer Properties

Research indicates that compounds with chromene structures exhibit anticancer activity. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against a range of bacterial strains, indicating potential as an antimicrobial agent. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis .

Antihistaminic Activity

Similar compounds have been reported to exhibit antihistaminic effects, which could be beneficial in treating allergic reactions. The activity was assessed using isolated guinea pig ileum models, where significant inhibition of histamine-induced contractions was observed .

Case Studies and Research Findings

The biological activities of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : Induces cell cycle arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : Triggers apoptotic pathways through caspase activation.

- Membrane Disruption : Alters microbial cell membrane integrity, leading to cell death.

- Histamine Receptor Blockade : Competes with histamine for binding sites on receptors, reducing allergic responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.